2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS number
2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid CAS number
Technical Monograph: 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid
CAS Number: 75625-98-8
Synonyms:
Executive Summary & Chemical Architecture
In the landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic acid (CAS 75625-98-8) serves as a critical high-value intermediate rather than a final active pharmaceutical ingredient (API). Structurally, it is the benzylic bromide derivative of Ibuprofen , featuring a bromine atom substituted at the benzylic (C1) position of the isobutyl side chain.
This specific halogenation transforms the metabolically stable isobutyl group into a highly reactive electrophilic handle. For drug development professionals, this molecule represents a "gateway intermediate"—enabling late-stage functionalization of the Ibuprofen scaffold to generate hybrid NSAIDs (e.g., NO-donating ibuprofen), metabolic markers, or styrene derivatives via elimination.
Structural Analysis & Stereochemistry
The molecule possesses two chiral centers:
-
-Carbon (Propionic Acid chain): Retains the configuration of the parent Ibuprofen (typically supplied as a racemate or the (
)-enantiomer). -
Benzylic Carbon (Isobutyl chain): Created upon bromination. Consequently, the synthetic product typically exists as a mixture of diastereomers (pairs of enantiomers), complicating the NMR spectra with signal doubling unless stereoselective synthesis is employed.
Synthetic Methodology: The Wohl-Ziegler Protocol
While direct bromination of Ibuprofen is theoretically possible, it is fraught with chemoselectivity issues, including decarboxylation or
Core Workflow: Radical Bromination
The synthesis relies on the Wohl-Ziegler reaction, utilizing
Step 1: Methyl Ester Protection
-
Reagents: Ibuprofen (CAS 15687-27-1), Methanol, H
SO (cat). -
Rationale: Esterification prevents acidic interference with the radical initiator and suppresses solubility issues in non-polar halogenated solvents.
-
Product: Methyl 2-(4-isobutylphenyl)propionate (CAS 58576-06-6).
Step 2: Benzylic Bromination (The Critical Step)
-
Reagents: Ibuprofen Methyl Ester, NBS (1.05 eq), AIBN (cat), CCl
or Benzotrifluoride (green alternative). -
Conditions: Reflux under anhydrous conditions (N
atmosphere). -
Mechanism:
-
Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals.
-
Propagation: Abstraction of the benzylic hydrogen (weakest C-H bond, BDE ~85 kcal/mol) forms a benzylic radical stabilized by the phenyl ring.
-
Termination: The radical abstracts Br from NBS, regenerating the succinimide radical.
-
-
Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the bromide to the alcohol in situ.
Step 3: Hydrolysis (Optional)
-
Reagents: LiOH, THF/H
O, followed by careful acidification (HCl) at 0°C. -
Note: The free acid (CAS 75625-98-8) is unstable and prone to elimination (dehydrobromination) to form the styrene derivative. It is often stored as the ester and hydrolyzed immediately prior to use.
Visualized Synthesis Workflow
Caption: Step-wise synthesis of CAS 75625-98-8 via the Wohl-Ziegler radical pathway, ensuring chemoselectivity.
Reactivity Profile & Applications
The utility of CAS 75625-98-8 lies in the lability of the C-Br bond. It acts as a pivot point for two major reaction classes:
A. Nucleophilic Substitution (S 1 vs S 2)
The benzylic position is sterically hindered (secondary carbon adjacent to a branched isopropyl group) but electronically activated.
-
S
1 Pathway: Favored in polar protic solvents. The carbocation intermediate is resonance-stabilized.[1] Used to introduce hydroxyl groups (metabolite synthesis) or alkoxy groups. -
S
2 Pathway: Difficult due to steric bulk. Requires strong, unhindered nucleophiles (e.g., azides) to generate amine precursors.
B. Elimination (Dehydrobromination)
Treatment with weak bases (e.g., Et
Reactivity Logic Diagram
Caption: Divergent reactivity pathways: Elimination yields styrene impurities; Substitution yields functionalized derivatives.
Analytical Characterization (Self-Validating Protocols)
To confirm the identity of CAS 75625-98-8, researchers should look for specific shifts in the
| Feature | Ibuprofen (Precursor) | Bromo-Derivative (Target) | Diagnostic Change |
| Benzylic Proton | Significant Downfield Shift ( | ||
| Methine Proton | Shift due to proximity to halide. | ||
| Methyl Doublet | Splitting into diastereotopic methyls due to new chiral center. |
Mass Spectrometry (EI/ESI):
-
Look for the characteristic 1:1 isotopic pattern of Bromine (
Br and Br) in the molecular ion cluster. -
Parent Ion: [M-H]
or [M+H] will show doublet peaks separated by 2 amu.
Safety & Handling
-
Lachrymator Hazard: Like benzyl bromide, this compound is a potent lachrymator (tear gas agent). It attacks mucous membranes.
-
Handling Protocol:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile) is mandatory; latex is permeable to benzylic halides.
-
Quenching: Residual glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to destroy active bromide residues before removal from the hood.
-
References
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Pharmaffiliates. (n.d.). 2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid Reference Standard. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 2-(4-(1-Methylpropyl)phenyl)propanoic acid (Precursor Data). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Benzylic Bromination: Mechanism and Selectivity. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Ibuprofen Methyl Ester. Retrieved from [Link]
